![molecular formula C24H24FN3O B2701026 N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide CAS No. 478079-59-3](/img/structure/B2701026.png)
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide”, there are related studies on the synthesis of similar compounds. For instance, a series of novel N-(1-(3-fluoro-4-morpholinophenyl)-1H-tetrazol-5-yl) amides were synthesized and characterized by NMR (1H and 13C), IR, and mass spectroscopy .Scientific Research Applications
Antimicrobial Applications
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide and its derivatives have shown promising results in antimicrobial applications. For instance, derivatives bearing a fluorine atom have demonstrated significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa, as well as against fungi like Candida albicans, Aspergillus niger, and Aspergillus clavatus (Desai, Rajpara, & Joshi, 2013). Similarly, the synthesis of novel 2-arylbenzothiazole analogs bearing fluorine and piperazine moieties has resulted in compounds with excellent bacterial growth inhibition properties (Al-Harthy et al., 2018).
Anticonvulsant and Neuroprotective Effects
Certain 4-aminobenzamides, which include this compound, have been prepared and evaluated for anticonvulsant effects. These compounds were tested against seizures induced by electroshock and pentylenetetrazole, showing potential as anticonvulsant agents (Clark et al., 1984).
Antitumor Properties
Derivatives of this compound have also been explored for their antitumor properties. Research has focused on synthesizing compounds that are cytotoxic to specific cancer cell lines, which could lead to potential applications in cancer therapy (Hutchinson et al., 2001).
Radiopharmaceutical Applications
The fluorine atom in this compound makes it a candidate for radiolabeling and use in positron emission tomography (PET) imaging. This application is significant in the study of various physiological and pathological processes in the human body (Shiue et al., 1997).
Future Directions
properties
IUPAC Name |
N-[3-fluoro-4-(4-phenylpiperazin-1-yl)phenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O/c1-18-7-9-19(10-8-18)24(29)26-20-11-12-23(22(25)17-20)28-15-13-27(14-16-28)21-5-3-2-4-6-21/h2-12,17H,13-16H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYNIAQBVRLIOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)N3CCN(CC3)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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